molecular formula C20H25NO3S B296360 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether

Cat. No.: B296360
M. Wt: 359.5 g/mol
InChI Key: VVSLZSQAHGCIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a methoxy group, and a methylphenylsulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, sulfonyl chlorides for sulfonylation.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound can be used as a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether involves its interaction with specific molecular targets. The benzyl and sulfonyl groups may interact with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved can provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperidine
  • 4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine
  • 4-Benzyl-1-[(4-methylphenyl)sulfonyl]piperidine

Uniqueness

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

4-benzyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C20H25NO3S/c1-16-14-19(8-9-20(16)24-2)25(22,23)21-12-10-18(11-13-21)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3

InChI Key

VVSLZSQAHGCIHM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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